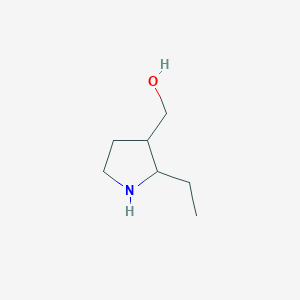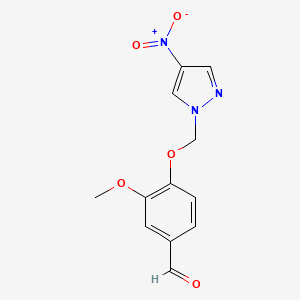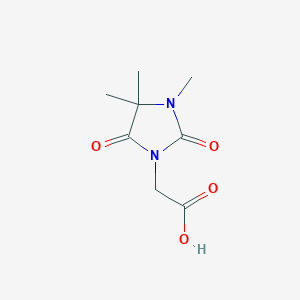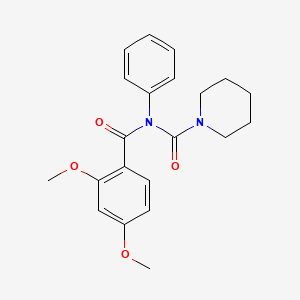
4,8-Dichloro-7-methoxyquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dichloro-7-methoxyquinazoline is a chemical compound with the CAS Number: 1816992-67-2 . It has a molecular weight of 229.06 .
Molecular Structure Analysis
The molecular formula of this compound is C9H6Cl2N2O .Physical and Chemical Properties Analysis
This compound is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications
1. Structural Studies and Synthesis Methods
- The structural properties of related compounds, such as 4-methoxy-3,4-dihydroquinazolin-1-ium and 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, have been studied, highlighting the significance of hydrogen bonding in the formation of complex aggregates and crystalline structures. These studies are crucial for understanding the molecular behavior of quinazoline derivatives (Gotoh & Ishida, 2013); (Cai et al., 2019).
2. Chemical Synthesis and Characterization
- Various methods have been developed for the synthesis of quinazoline derivatives, demonstrating the versatility of these compounds in chemical research. For instance, the synthesis of benzyloxy)-4-chloro-6-methoxyquinazoline and its derivatives, with detailed structural characterization, shows the potential for modifying these compounds for specific scientific applications (Wang et al., 2015).
3. Antitumor Activity
- Some quinazoline derivatives have shown potential in antitumor research. For example, 4-(3′-Chlorophenylamino)-6-methoxy quinazoline compounds have been synthesized and evaluated for their antitumor activities, providing insights into their potential use in cancer treatment (Ouyang, 2012).
4. Potential in Drug Development
- Quinazoline derivatives like N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine have been identified as potent apoptosis inducers and anticancer clinical candidates, highlighting their relevance in drug discovery and development (Sirisoma et al., 2009).
5. Pharmacokinetic Studies
- Pharmacokinetic evaluations, including the identification and characterization of metabolites of quinazoline-based drugs, are crucial in drug development. Studies on compounds like HM781-36B, which is a novel anticancer drug, have been carried out to understand its behavior in vivo, illustrating the importance of these compounds in pharmacological research (Kim et al., 2013).
Mechanism of Action
Target of Action
Quinazoline derivatives, a class to which this compound belongs, are known to interact with various targets, including enzymes and receptors involved in cellular signaling pathways .
Mode of Action
For instance, some quinazoline derivatives inhibit the action of enzymes, thereby disrupting the normal functioning of cells .
Biochemical Pathways
Quinazoline derivatives have been reported to affect various biochemical pathways, including those involved in cell proliferation and apoptosis .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and solubility, may influence its bioavailability .
Result of Action
Quinazoline derivatives have been reported to exhibit antitumor activity, suggesting that they may induce cell death or inhibit cell proliferation .
Biochemical Analysis
Cellular Effects
It is hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is important to consider the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is important to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed that the compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is hypothesized that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
4,8-dichloro-7-methoxyquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c1-14-6-3-2-5-8(7(6)10)12-4-13-9(5)11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOVWXKELWUGHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=NC=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(1-ethyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2410497.png)
![6-ethyl-3-{[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2410498.png)


![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2410503.png)

![(2,3-dichlorophenyl)-[5-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone](/img/structure/B2410505.png)


